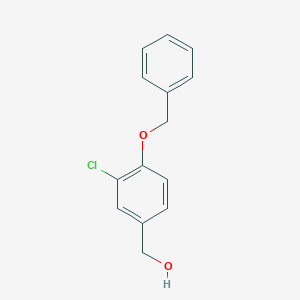

(4-Benzyloxy-3-chloro-phenyl)-methanol

描述

Significance of Aryl Methanol (B129727) Scaffolds in Contemporary Organic Chemistry

Aryl methanol scaffolds are fundamental structural units in organic chemistry, prized for their role in building molecular complexity. The C(sp³)–C(sp²) linkage inherent in these structures is a critical substructure in drug discovery, imparting three-dimensional character to otherwise planar aromatic systems. princeton.edu This architectural feature can lead to improved solubility, bioavailability, and favorable pharmacokinetic profiles in pharmaceutical candidates. princeton.edu

The utility of aryl methanols is demonstrated by their application as versatile precursors in a wide array of chemical transformations. They are readily available and can be converted into numerous other functional groups, making them indispensable starting materials for the synthesis of natural products, complex drugs, and biomolecules. princeton.edu The development of novel methods to form carbon-carbon and carbon-heteroatom bonds often relies on the reactivity of such scaffolds, positioning them at the forefront of synthetic innovation. mdpi.com

Overview of Benzyl (B1604629) Ether and Halogenated Aromatic Moieties in Advanced Organic Synthesis

The functionality of (4-Benzyloxy-3-chloro-phenyl)-methanol is greatly enhanced by its other two key features: the benzyl ether and the chloro-aromatic moiety.

Benzyl Ether Protecting Groups: The benzyl (Bn) group is one of the most widely used "permanent" protecting groups for alcohols in multi-step organic synthesis. acs.org Benzyl ethers are typically formed through a Williamson ether synthesis, reacting an alcohol with a benzyl halide like benzyl bromide under basic conditions. youtube.comias.ac.inorganic-chemistry.org Their popularity stems from their robustness; they are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. youtube.com This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the protected hydroxyl group. The benzyl ether can be selectively removed under relatively mild conditions, most commonly via palladium-catalyzed hydrogenation (hydrogenolysis), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. youtube.comorganic-chemistry.org This reliable method of installation and removal makes the benzyl ether an invaluable tool for managing functional group reactivity in complex syntheses. acs.org

Halogenated Aromatic Moieties: Aromatic halides are crucial intermediates in modern organic synthesis, primarily because the halogen atom serves as a versatile handle for forming new bonds. numberanalytics.com The chlorine atom on the phenyl ring of this compound transforms the otherwise inert ring into a reactive site for transition-metal-catalyzed cross-coupling reactions. numberanalytics.com Seminal reactions like the Suzuki, Heck, and Sonogashira couplings utilize aryl halides to create new carbon-carbon bonds, a process that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnumberanalytics.com The presence of a halogen allows for the precise and predictable introduction of a wide variety of substituents, enabling the systematic modification of a molecule's properties. Furthermore, the electronic properties imparted by the chlorine atom can influence the reactivity of the entire aromatic ring. eurochlor.org

| Functional Group | Primary Role in Synthesis |

|---|---|

| Aryl Methanol | Core structural scaffold; precursor for further functionalization (e.g., oxidation to aldehyde, conversion to alkyl halides). |

| Benzyl Ether | Robust protecting group for the phenolic oxygen, stable to many reaction conditions and selectively removable. acs.orgorganic-chemistry.org |

| Chloro-Aromatic | Reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling C-C and C-heteroatom bond formation. numberanalytics.com |

Research Trajectories for this compound and Structurally Related Analogues

While this compound is primarily a building block, its structural motifs are integral to intermediates used in significant pharmaceutical research, most notably in the development of cancer therapeutics. The research trajectory for this compound and its analogues is strongly linked to the synthesis of kinase inhibitors.

A closely related and critically important precursor is 4-benzyloxy-3-chloroaniline . The synthesis of this aniline (B41778) from 4-benzyloxy-3-chloronitrobenzene (B1267270) is a key step in producing advanced pharmaceutical intermediates. researchgate.net Synthetic modifications on quinazoline (B50416) scaffolds, aimed at optimizing dual ErbB-1/ErbB-2 tyrosine kinase inhibition, identified anilines with this substitution pattern as providing excellent enzyme potency and cellular selectivity. researchgate.net This line of research was instrumental in the discovery of Lapatinib , a potent anti-cancer drug used in the treatment of HER2-positive breast cancer. researchgate.netrsc.org The 4-benzyloxy-3-chloroanilino moiety is a key component of the Lapatinib structure, highlighting the direct relevance of this substitution pattern in modern drug design. nbinno.com

The broader "benzyloxy-phenyl" chemotype is also being explored in other therapeutic areas. For instance, researchers have developed 4-benzyloxy-benzylamino compounds as potent and selective agonists for PPARα, a target for retinal disorders. nih.gov Furthermore, related structures like 3-benzyloxy-4-methoxybenzaldehyde (B16803) are used as starting materials for synthesizing chalcone (B49325) derivatives, which have been evaluated for their antimicrobial properties. orientjchem.org The consistent use of these chloro- and benzyloxy-substituted phenyl rings underscores their value in creating diverse molecular libraries for screening against a wide range of biological targets. nih.gov

Structure

3D Structure

属性

分子式 |

C14H13ClO2 |

|---|---|

分子量 |

248.7 g/mol |

IUPAC 名称 |

(3-chloro-4-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H13ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |

InChI 键 |

CKISKJPLMSLTDC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Cl |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 4 Benzyloxy 3 Chloro Phenyl Methanol

Retrosynthetic Analysis of the (4-Benzyloxy-3-chloro-phenyl)-methanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the carbon-oxygen bond of the methanol (B129727) group. This suggests a precursor aldehyde, which can be reduced to the target alcohol. This functional group interconversion (FGI) points to 4-Benzyloxy-3-chloro-benzaldehyde as the immediate precursor.

Further disconnection of the 4-Benzyloxy-3-chloro-benzaldehyde intermediate involves breaking the ether bond. This leads to two possible synthetic routes based on the Williamson ether synthesis: the reaction of a phenoxide with a benzyl (B1604629) halide. This retrosynthetic step yields benzyl bromide and 3-chloro-4-hydroxybenzaldehyde (B1581250).

Finally, the 3-chloro-4-hydroxybenzaldehyde can be disconnected to its parent structure, 4-hydroxybenzaldehyde, through a de-halogenation step. This analysis establishes a logical forward synthesis beginning with 4-hydroxybenzaldehyde.

Installation of the Benzyloxy Group via Etherification Reactions

The formation of the benzyl ether is a critical step in the synthesis. The Williamson ether synthesis is the classical and most common method for this transformation. wikipedia.orgbyjus.com

The synthesis of the key intermediate, 4-Benzyloxy-3-chloro-benzaldehyde, is effectively achieved by reacting 3-Chloro-4-hydroxybenzaldehyde with a benzyl halide, such as benzyl bromide. chemicalbook.com This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide. byjus.commasterorganicchemistry.com

Common bases and solvents used for this reaction are pivotal for its success. Potassium carbonate (K₂CO₃) is a frequently used base, and solvents like acetone (B3395972) or N,N-dimethylformamide (DMF) are typical. byjus.comguidechem.com The reaction generally requires heating to proceed at an efficient rate.

| Precursor | Reagent | Base | Solvent | Conditions | Product |

| 3-Chloro-4-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone/DMF | Heat | 4-Benzyloxy-3-chloro-benzaldehyde |

| 4-Hydroxybenzaldehyde | Allyl bromide | K₂CO₃ | Acetone/DMF | Heat | 4-(Allyloxy)benzaldehyde |

This table presents typical conditions for the Williamson ether synthesis for related phenolic aldehydes. guidechem.com

In line with the principles of green chemistry, alternative methods for ether synthesis have been developed to minimize harsh conditions and environmental impact. Ultrasound irradiation has emerged as a powerful tool to accelerate organic reactions. ksu.edu.sa Sonochemistry can enhance reaction rates and yields in heterogeneous solid-liquid systems, such as the Williamson ether synthesis, by improving mass transfer and activating surfaces. researchgate.netugm.ac.id Studies have shown that ultrasound-assisted synthesis can lead to shorter reaction times and milder conditions. ksu.edu.saugm.ac.id For instance, the arylation of benzyl alcohol has been successfully carried out under ultrasonic irradiation (40 kHz), showing a significant enhancement in the reaction rate. researchgate.net

Molecular sieves have also found utility in organic synthesis, primarily as drying agents that can drive equilibrium-limited reactions, such as esterifications and condensations, toward the product side by removing water. sigmaaldrich.com In the context of ether synthesis, while less common than for other reactions, they can ensure anhydrous conditions, which are crucial for preventing side reactions, especially when using highly reactive bases like sodium hydride. masterorganicchemistry.comsigmaaldrich.com

Introduction of Halogen Substituents on the Phenyl Ring (e.g., Chlorination)

The strategic placement of the chlorine atom on the aromatic ring is achieved through electrophilic aromatic substitution. The precursor, 3-chloro-4-hydroxybenzaldehyde, is synthesized by the direct chlorination of 4-hydroxybenzaldehyde. chemicalbook.com

The hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene (B151609) ring direct the position of the incoming electrophile (chlorine). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. sinocurechem.commasterorganicchemistry.com Due to the powerful activating effect of the hydroxyl group, chlorination occurs at one of the positions ortho to it. This leads to the selective formation of 3-chloro-4-hydroxybenzaldehyde. Reagents such as N-chlorosuccinimide (NCS) in a solvent like chloroform (B151607) can be used for this selective monochlorination. chemicalbook.com

| Starting Material | Chlorinating Agent | Solvent | Product |

| 4-Hydroxybenzaldehyde | N-chlorosuccinimide (NCS) | Chloroform | 3-Chloro-4-hydroxybenzaldehyde |

This table outlines the reagents for the selective chlorination of 4-hydroxybenzaldehyde. chemicalbook.com

Formation of the Methanol Moiety via Reduction Reactions

The final step in the synthesis is the conversion of the aldehyde functional group into a primary alcohol. This is a standard reduction reaction in organic chemistry.

The reduction of the aldehyde precursor, 4-Benzyloxy-3-chloro-benzaldehyde, to the target compound, this compound, is typically accomplished using a mild reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation, as it selectively reduces aldehydes and ketones without affecting other functional groups like the benzyl ether or the aryl chloride. ambeed.comsigmaaldrich.com The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol (B145695), at room temperature. ugm.ac.id The process involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid neutralizes the resulting alkoxide to yield the primary alcohol.

Examination of Specific Reducing Agents and Reaction Conditions

The reduction of the formyl group in 4-benzyloxy-3-chlorobenzaldehyde to a primary alcohol is a critical step in the synthesis of this compound. Various reducing agents and reaction conditions are employed to achieve this transformation efficiently and selectively.

Commonly, sodium borohydride (NaBH₄) is utilized due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity. wikipedia.orgjconsortium.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. ugm.ac.idscielo.br The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, forming a borate (B1201080) ester intermediate. Subsequent workup with water or a mild acid then furnishes the desired primary alcohol. ambeed.com To enhance the reaction rate and yield, modifications to the standard procedure can be made, such as performing the reaction in the presence of wet silica (B1680970) gel under solvent-free conditions, which has been shown to accelerate the reduction of various aldehydes. scielo.br

Catalytic transfer hydrogenation represents another effective method for the reduction of aromatic aldehydes. acs.orgresearchgate.net This technique often employs a transition metal catalyst, such as ruthenium or palladium, and a hydrogen donor like isopropanol (B130326) or formic acid. acs.org For instance, ruthenium complexes have demonstrated high activity and selectivity in the hydrogenation of benzaldehyde (B42025) derivatives. researchgate.net The reaction conditions are generally mild, and the method avoids the use of stoichiometric metal hydride reagents. Visible-light-induced catalytic transfer hydrogenation using palladium immobilized on metal-organic frameworks has also been reported as a viable approach for the reduction of substituted benzaldehydes. acs.org

Below is a table summarizing the typical reducing agents and conditions for the conversion of an aromatic aldehyde to the corresponding benzyl alcohol.

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Key Features |

| Sodium Borohydride (NaBH₄) | None | Methanol, Ethanol | Room Temperature | Mild, chemoselective, operationally simple. wikipedia.orgjconsortium.com |

| Catalytic Transfer Hydrogenation | Ruthenium or Palladium complexes | Isopropanol, Formic Acid/Triethylamine | Varies | Avoids stoichiometric metal hydrides, mild conditions. acs.orgresearchgate.net |

Multi-Step Synthesis Pathways for this compound and Related Compounds

The synthesis of this compound is often integrated into a multi-step sequence, starting from precursors that are more readily available. A common and logical pathway commences with 3-chloro-4-hydroxybenzaldehyde.

This multi-step synthesis can be outlined as follows:

Protection of the Phenolic Hydroxyl Group: The synthesis typically begins with the protection of the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde to prevent its interference in subsequent reduction steps. A widely used protecting group is the benzyl group, which is introduced via a Williamson ether synthesis. chemicalbook.com The reaction involves treating 3-chloro-4-hydroxybenzaldehyde with benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This yields 4-benzyloxy-3-chlorobenzaldehyde.

Reduction of the Aldehyde: The resulting 4-benzyloxy-3-chlorobenzaldehyde is then reduced to the target compound, this compound. This reduction can be accomplished using the methods described in the previous section, such as with sodium borohydride in an alcoholic solvent. libretexts.org

This two-step process is a common strategy for preparing substituted benzyl alcohols where a phenolic hydroxyl group is present. Similar multi-step syntheses are employed for a variety of related substituted benzaldehydes and benzyl alcohols. patsnap.comacs.org For instance, the synthesis of benzylvanillin follows a similar logic, starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). nih.gov

The following table outlines a typical multi-step synthesis of this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Chloro-4-hydroxybenzaldehyde | Benzyl chloride, K₂CO₃, DMF | 4-Benzyloxy-3-chlorobenzaldehyde |

| 2 | 4-Benzyloxy-3-chlorobenzaldehyde | NaBH₄, Methanol | This compound |

Stereoselective Synthesis Approaches for Chiral Analogues of the Methanol Moiety

The synthesis of chiral, non-racemic benzylic alcohols is of significant interest in medicinal chemistry and materials science. researchgate.net While this compound itself is achiral, the methodologies for stereoselective synthesis can be applied to produce chiral analogues by, for example, the asymmetric reduction of a corresponding prochiral ketone.

One of the most powerful and widely used methods for the asymmetric reduction of prochiral ketones to chiral secondary alcohols is the Corey-Bakshi-Shibata (CBS) reduction. insuf.org This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). alfachemic.cominsuf.orgnih.gov The chiral catalyst coordinates to the borane and the carbonyl oxygen of the substrate, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, resulting in high enantioselectivity. researchgate.net This approach has been successfully applied to a wide range of aromatic ketones. insuf.org

Enzymatic reductions also offer a green and highly stereoselective alternative for the synthesis of chiral alcohols. rsc.org Alcohol dehydrogenases (ADHs), for instance, can catalyze the asymmetric reduction of ketones with high enantiomeric excess. nih.gov These biocatalytic systems often utilize a cofactor, such as NADH or NADPH, which can be regenerated in situ, making the process more economical. Engineered ADHs have been developed to accommodate a broad range of substrates, including bulky aromatic ketones. rsc.org

The table below summarizes key approaches for the stereoselective synthesis of chiral benzylic alcohols.

| Method | Catalyst/Reagent | Key Features |

| Asymmetric Catalytic Reduction (e.g., CBS Reduction) | Chiral Oxazaborolidine, Borane | High enantioselectivity for a broad range of ketones, predictable stereochemistry. insuf.orgalfachemic.com |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH), Cofactor (e.g., NADH) | High stereoselectivity, mild reaction conditions, environmentally benign. rsc.orgnih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Utilizes readily available hydrogen donors, high enantioselectivity. nih.gov |

Derivatives and Analogues of 4 Benzyloxy 3 Chloro Phenyl Methanol in Organic Synthesis

Structural Modifications and Rational Design of Related Compounds

The rational design of compounds related to (4-Benzyloxy-3-chloro-phenyl)-methanol often involves strategic modifications to its core structure. These modifications are aimed at fine-tuning the molecule's properties for specific applications. Key areas of modification include the substitution pattern on the phenyl ring, alterations to the benzyloxy group, and transformations of the methanol (B129727) moiety.

Such structural changes are often guided by computational studies and a deep understanding of structure-activity relationships. For instance, modifying the electronic properties of the phenyl ring by introducing electron-donating or electron-withdrawing groups can significantly impact the reactivity and biological activity of the resulting derivatives. Similarly, variations in the benzyloxy group can influence solubility and metabolic stability.

Synthesis of Halogenated Benzyloxy Phenyl Methanol Analogues (e.g., Fluorinated, Dichlorinated)

The introduction of additional halogen atoms into the benzyloxy phenyl methanol framework can lead to compounds with altered physical, chemical, and biological properties. The synthesis of these halogenated analogues is a subject of considerable interest in medicinal and materials chemistry.

Fluorinated Analogues: The synthesis of fluorinated analogues, such as [4-(benzyloxy)-3-fluorophenyl]methanol, has been documented. chemicalbook.com The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. The synthesis often starts from a corresponding fluorinated benzaldehyde (B42025), which is then reduced to the alcohol. For example, 3-fluoro-4-[(phenylmethyl)oxy]benzaldehyde can be reduced using sodium borohydride (B1222165) in tetrahydrofuran (B95107) to yield [4-(benzyloxy)-3-fluorophenyl]methanol. chemicalbook.com

Dichlorinated Analogues: The synthesis of dichlorinated analogues involves the introduction of a second chlorine atom onto the phenyl ring. This can be achieved through various chlorination methods, often starting from a precursor that already contains one chlorine atom. The position of the second chlorine atom is crucial and can be directed by the existing substituents on the ring.

The synthesis of these halogenated compounds often follows standard organic chemistry protocols, including electrophilic aromatic substitution and nucleophilic substitution reactions. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity and yield.

Benzyloxy Phenyl Methanol Derivatives with Additional Aryl Substituents (e.g., Methoxy (B1213986), Alkyl, Amine)

The versatility of the benzyloxy phenyl methanol scaffold is further demonstrated by the synthesis of derivatives bearing additional substituents on the aryl ring. These substituents can modulate the electronic and steric properties of the molecule, leading to a wide range of compounds with tailored characteristics.

Methoxy Derivatives: The introduction of a methoxy group can significantly influence the electronic nature of the aromatic ring. For example, [4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol (B5864084) and [4-(benzyloxy)-3-methoxyphenyl]methanol are known derivatives. chemicalbook.commatrix-fine-chemicals.com The synthesis of these compounds often starts from commercially available substituted phenols or benzaldehydes, such as vanillin (B372448), which can be benzylated and subsequently reduced. nih.govnih.gov

Alkyl Derivatives: Alkyl groups can be introduced onto the aromatic ring through Friedel-Crafts alkylation or by using organometallic reagents. These groups can enhance the lipophilicity of the molecule, which can be advantageous for certain biological applications.

Amine Derivatives: The introduction of an amine group, as seen in 4-benzyloxy-3-chloroaniline, provides a handle for further functionalization, such as amide bond formation. umich.eduresearchgate.net The synthesis of these amino derivatives is often achieved by the reduction of a corresponding nitro compound. For instance, 4-benzyloxy-3-chloronitrobenzene (B1267270) can be reduced using reagents like tin(II) chloride or through catalytic hydrogenation to yield 4-benzyloxy-3-chloroaniline. umich.edu

The following table summarizes some of the key derivatives and their synthetic precursors:

| Derivative | Key Precursor | Synthetic Transformation |

| [4-(Benzyloxy)-3-fluorophenyl]methanol | 3-Fluoro-4-[(phenylmethyl)oxy]benzaldehyde | Reduction |

| [4-(Benzyloxy)-3-chloro-5-methoxyphenyl]methanol | Substituted benzaldehyde | Benzylation, Reduction |

| 4-Benzyloxy-3-chloroaniline | 4-Benzyloxy-3-chloronitrobenzene | Reduction |

Incorporation of the (4-Benzyloxy-3-chloro-phenyl) Unit into Complex Molecular Scaffolds as Building Blocks

The (4-Benzyloxy-3-chloro-phenyl) moiety is a valuable building block in the construction of more complex molecular architectures. Its inherent functionality allows for its integration into a variety of molecular scaffolds, including heterocyclic systems and natural products.

The (4-Benzyloxy-3-chloro-phenyl) unit has been successfully incorporated into a range of heterocyclic systems, which are prevalent in medicinal chemistry.

Indoles: The benzylated phenyl moiety can be found in precursors for indole (B1671886) synthesis. For example, 4-benzyloxyindole (B23222) can be prepared from 6-benzyloxy-2-nitrotoluene through a multi-step synthesis involving condensation and reductive cyclization. orgsyn.org Furthermore, benzylic alcohols, including derivatives of this compound, can be used for the C-3 benzylation of indoles. nih.gov

Pyridines: The synthesis of pyridine (B92270) derivatives can be achieved through various condensation reactions. For instance, the reaction of a chalcone (B49325) analogue derived from a benzyloxy-substituted benzaldehyde with malononitrile (B47326) can lead to the formation of substituted pyridines. lmaleidykla.ltresearchgate.net

Chalcones: Chalcones, which are precursors to flavonoids, can be synthesized via the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a benzaldehyde. nih.govjetir.orgnih.gov The (4-benzyloxy-phenyl) group is often incorporated through the use of 4-(benzyloxy)benzaldehyde (B125253) in these reactions. univ-ovidius.roresearchgate.net

Triazolopyridines and Oxadiazoles: The (4-benzyloxy-3-chloro-phenyl) unit can also be incorporated into more complex heterocyclic systems like triazolopyridines and oxadiazoles. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. asianpubs.orgnih.govresearchgate.netnih.gov

The following table provides examples of heterocyclic systems incorporating the benzyloxy phenyl unit:

| Heterocyclic System | Synthetic Approach | Key Intermediate |

| Indoles | Reductive cyclization | 6-Benzyloxy-2-nitrotoluene |

| Pyridines | Condensation reaction | Chalcone analogue |

| Chalcones | Claisen-Schmidt condensation | 4-(Benzyloxy)benzaldehyde |

| Oxadiazoles | Cyclization of diacylhydrazines | Substituted acid hydrazide |

The this compound and its derivatives serve as crucial intermediates in the total synthesis of complex natural products. The benzyloxy group acts as a protecting group for the phenol, which can be deprotected at a later stage of the synthesis. This strategy is widely employed in the synthesis of natural products containing a hydroxylated phenyl ring. The chloro-substituent can also be a key feature of the target molecule or a handle for further transformations through cross-coupling reactions.

For example, substituted benzyl (B1604629) alcohols are key intermediates in the synthesis of various natural products and their analogues. nih.gov The ability to introduce and manipulate the benzyloxy and chloro groups with high selectivity makes this building block particularly valuable in the multi-step synthesis of complex molecules.

Structural Characterization and Spectroscopic Analysis of 4 Benzyloxy 3 Chloro Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (¹H, ¹³C, 2D-NMR techniques including COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (4-Benzyloxy-3-chloro-phenyl)-methanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a definitive assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The benzylic protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.6 ppm. The hydroxyl proton itself would be a broad singlet, its chemical shift being concentration and solvent dependent. The aromatic protons of the 3-chloro-4-benzyloxyphenyl ring would present as a complex multiplet system. Specifically, the proton at position 2 (adjacent to the chloromethyl group) would likely be a singlet or a narrow doublet around 7.4 ppm. The protons at positions 5 and 6 would show characteristic ortho- and meta-couplings. The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the 7.3-7.5 ppm region. The two protons of the benzylic ether (-O-CH₂-Ph) would resonate as a sharp singlet around 5.1 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The carbon of the methanol (B129727) group (-CH₂OH) is expected around 64 ppm. The carbons of the substituted aromatic ring would appear between approximately 115 and 155 ppm, with their exact shifts influenced by the chloro, benzyloxy, and methanol substituents. The benzylic ether carbon (-O-CH₂-Ph) would be found near 70 ppm. The carbons of the unsubstituted phenyl ring of the benzyl group would show signals in the typical aromatic region of 127-137 ppm.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships, which is particularly useful for assigning the protons on the substituted aromatic ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signal for each protonated carbon.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂OH | ~ 4.6 (s, 2H) | ~ 64 |

| -OH | Variable (br s, 1H) | - |

| Ar-H2 | ~ 7.4 (d) | ~ 128 |

| Ar-H5 | ~ 7.0 (d) | ~ 115 |

| Ar-H6 | ~ 7.2 (dd) | ~ 129 |

| -O-CH₂-Ph | ~ 5.1 (s, 2H) | ~ 70 |

| -O-CH₂-C₆H₅ | ~ 7.3-7.5 (m, 5H) | ~ 127-137 |

| Ar-C1 | - | ~ 135 |

| Ar-C3 | - | ~ 123 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. Aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the two -CH₂- groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would result in a strong band around 1050-1150 cm⁻¹. The C-O-C stretching of the benzyl ether would also appear in the fingerprint region, typically between 1200 and 1250 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce several peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretch is expected to show a band in the 600-800 cm⁻¹ range.

Raman Spectroscopy: In the Raman spectrum, the non-polar bonds would give rise to more intense signals. Therefore, the aromatic C=C stretching vibrations would be particularly strong. The symmetric stretching of the benzene (B151609) rings would also be prominent. The C-Cl stretching vibration is also typically observable in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad, strong) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 (multiple, sharp) | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 (medium) | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 (multiple, medium) | Strong |

| C-O (Alcohol) | Stretching | 1050-1150 (strong) | Medium |

| C-O-C (Ether) | Stretching | 1200-1250 (strong) | Medium |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern.

Molecular Weight Determination: The molecular formula of this compound is C₁₄H₁₃ClO₂. Its calculated monoisotopic mass is approximately 248.06 g/mol . High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be able to confirm this exact mass to within a few parts per million, thus confirming the elemental composition. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic M+ and M+2 isotopic pattern for the molecular ion peak, separated by two m/z units, with the M+2 peak having about one-third the intensity of the M+ peak.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion would undergo fragmentation. A very common and prominent fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, which would lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the hydroxymethyl group (-CH₂OH), resulting in an ion at m/z 217. Loss of a water molecule (H₂O) from the molecular ion is also a possible fragmentation pathway for alcohols. Cleavage of the C-Cl bond could also occur.

Expected Mass Spectrometry Data

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 248/250 | [C₁₄H₁₃ClO₂]⁺ (M⁺) | Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 217/219 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 157 | [M - C₇H₇]⁺ | Loss of the benzyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this compound are the two phenyl rings.

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol (B145695), would be expected to show absorptions characteristic of substituted benzene rings. These typically include a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 260-280 nm, corresponding to π → π* transitions. The specific substitution pattern on the phenyl ring (benzyloxy, chloro, and hydroxymethyl groups) will influence the exact position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. The presence of the oxygen atom of the benzyloxy group, with its lone pairs of electrons, acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity.

Single-Crystal X-ray Diffraction for Absolute Solid-State Structure Determination and Conformational Analysis

While the spectroscopic methods described above provide excellent information about the connectivity and electronic structure of a molecule, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Absolute Structure: Unambiguous confirmation of the atomic connectivity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the molecule in the crystal lattice, including the torsion angles that define the orientation of the benzyloxy and hydroxymethyl groups relative to the phenyl ring.

Intermolecular Interactions: Detailed information about how the molecules pack in the crystal, including any hydrogen bonding (e.g., between the alcohol O-H group of one molecule and an oxygen atom of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.

This technique would provide the ultimate proof of the molecular structure and offer insights into the solid-state properties of the compound.

Computational Chemistry and Theoretical Studies on 4 Benzyloxy 3 Chloro Phenyl Methanol and Analogues

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their balance of accuracy and computational efficiency. The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently employed for these types of investigations. For (4-Benzyloxy-3-chloro-phenyl)-methanol, DFT and its time-dependent extension (TD-DFT) can elucidate a wide range of molecular properties.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., around the benzylic carbon and the ether linkage), a thorough conformational analysis is crucial. This involves systematically rotating these bonds to map out the conformational landscape and identify all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. The presence of the bulky benzyloxy group and the chloro substituent can introduce steric hindrance, significantly influencing the preferred conformation. For instance, studies on similar benzyloxy derivatives have shown that the torsion angle of the C-O-C-C linkage often adopts an anti-conformation to minimize steric clash. nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (alcohol) | 1.432 | ||

| C-Cl | 1.745 | ||

| C-O-C (ether) | 117.5 | ||

| O-C-C-C (phenyl) | 178.9 |

Once the optimized geometry is obtained, a frequency calculation can be performed to predict the vibrational spectra (Infrared and Raman). These calculations yield the harmonic vibrational frequencies, which can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond in the alcohol group or the C-Cl bond. Potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific molecular motions. nih.gov

Furthermore, the magnetic properties of the molecule can be investigated to predict its Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural elucidation of the molecule and its analogues.

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov This method provides information about the absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, the corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). The solvent effects on the UV-Vis spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM).

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR | O-H Stretch | ~3600 cm⁻¹ |

| IR | C-Cl Stretch | ~750 cm⁻¹ |

| ¹H NMR | -CH₂OH | ~4.6 ppm |

| ¹³C NMR | C-OH | ~65 ppm |

| UV-Vis | λmax | ~275 nm |

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity.

The distribution of electron density within the molecule can be quantified using population analysis methods such as Mulliken population analysis and Natural Population Analysis (NPA). semanticscholar.orgresearchgate.net These methods assign partial charges to each atom in the molecule, providing a picture of the charge distribution and identifying the electron-rich and electron-deficient regions. This information is valuable for understanding the molecule's polarity, intermolecular interactions, and reactive sites. For this compound, the electronegative oxygen and chlorine atoms are expected to carry partial negative charges, while the hydrogen atoms and the carbon atoms attached to them will likely have partial positive charges.

Molecular Descriptors and Reactivity Prediction

Based on the electronic structure calculations, a variety of molecular descriptors can be derived to predict the reactivity of this compound. These descriptors can be categorized as global, which describe the reactivity of the molecule as a whole, and local, which identify the reactivity of specific atomic sites within the molecule.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules. The presence of the electron-withdrawing chlorine atom is expected to increase the electrophilicity of the molecule.

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -1.2 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 |

| Electrophilicity Index (ω) | χ²/2η | 2.79 |

For this compound, Fukui function analysis would likely identify the oxygen atoms of the hydroxyl and ether groups as susceptible to electrophilic attack, while the carbon atoms of the aromatic ring, particularly those activated by the electron-donating benzyloxy group, would be potential sites for electrophilic substitution. Multiphilic descriptors can further refine these predictions by providing a more detailed picture of the local reactivity.

Analysis of Charge Transfer Phenomena in Molecular Interactions

In the computational study of molecular interactions involving this compound and its analogues, the analysis of charge transfer (CT) is crucial for understanding reaction mechanisms and intermolecular bonding. Charge transfer refers to the movement of electron density from a donor molecule or region to an acceptor molecule or region upon interaction. This phenomenon is often investigated using quantum chemical methods.

Density Functional Theory (DFT) calculations are also employed to quantify charge transfer in catalytic systems. For instance, in the catalytic oxidation of benzyl alcohol on bimetallic clusters like Au6Pd2, Mulliken charge analysis confirms a charge transfer from the benzene (B151609) unit of the alcohol to the palladium atoms. mdpi.com The frontier molecular orbitals (HOMO and LUMO) analysis reveals that the HOMO of the adsorption complex is delocalized over both the Pd atoms and the benzene moiety of the alcohol, which is critical for stabilizing the complex. mdpi.com Furthermore, charge is transferred from the catalyst cluster to adsorbed molecular oxygen, leading to the formation of a superoxo-like species, which is an active participant in the oxidation process. mdpi.com

These computational approaches provide detailed insights into how electron density is redistributed during molecular interactions, which is fundamental to understanding the reactivity and stability of intermediates and transition states involving this compound and related compounds.

Theoretical Studies of Aromaticity and Cyclic Systems (e.g., HOMA Analysis)

The aromaticity of the phenyl ring in this compound is a key determinant of its chemical properties and reactivity. Aromaticity is a complex concept that can be quantified using various theoretical indices, among which the Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based descriptor. nih.gov

The HOMA index evaluates the aromatic character of a cyclic system by quantifying the variation of its bond lengths from an optimal value assumed for a fully aromatic system, such as benzene. nih.govnih.gov The index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)²] nih.gov

Where:

n is the number of bonds in the ring. nih.gov

α is a normalization constant (257.7 Å⁻² for C-C bonds) that ensures HOMA = 1 for benzene and HOMA = 0 for a hypothetical non-aromatic Kekulé structure. nih.gov

R_opt is the optimal bond length for a fully aromatic system (1.388 Å for C-C bonds). nih.gov

R_i is the actual length of a specific bond in the molecule being studied. nih.gov

A HOMA value close to 1 indicates high aromaticity, while values closer to 0 or negative values suggest a loss of aromaticity or even anti-aromatic character. nih.govnih.gov

Substituents on the benzene ring, such as the benzyloxy, chloro, and hydroxymethyl groups in the title compound, influence the electron distribution (π-electron delocalization) and consequently the bond lengths within the ring. researchgate.net This, in turn, affects the calculated HOMA value. While the effect of a single substituent on the aromaticity of the benzene ring is generally minor, the cumulative electronic effects of multiple substituents can lead to more significant changes in the π-electron system. researchgate.net Computational studies correlating HOMA values with electronic substituent constants (e.g., resonance constants) have shown that the aromaticity of the ring system is sensitive to the nature of its substituents. researchgate.net Therefore, HOMA analysis serves as a valuable computational tool to quantify the impact of substitution on the cyclic core of this compound and its analogues.

Molecular Docking for Understanding Ligand-Receptor Binding Modes in a Purely Chemical Context

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. While widely used in drug discovery, its application in a purely chemical context focuses on elucidating the fundamental non-covalent interactions that govern molecular recognition. The binding affinity, typically expressed in kcal/mol, and the specific intermolecular forces involved are key outputs of these studies.

For benzyl alcohol derivatives, docking studies reveal detailed insights into their binding modes. These interactions are primarily governed by hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, in a study involving a benzyl alcohol derivative and the acetylcholinesterase enzyme (AChE), docking analysis showed a strong binding affinity, with the formation of two hydrogen bonds with the Lys480 residue and a pi-sigma interaction with Met351. nih.gov Another compound, benzyl alcohol itself, was found to occupy a different binding pocket, forming two hydrogen bonds with Met309 and Lys335. nih.gov

Similarly, when docked against a voltage-sensitive sodium channel (Vssc), deltamethrin (B41696) (a reference compound) formed a pi-pi interaction with Phe78 and a hydrogen bond with Lys79, exhibiting a binding energy of -5.90 kcal/mol. nih.gov Benzyl alcohol interacted with a different pocket primarily through hydrophobic interactions, with a binding energy of -3.79 kcal/mol. nih.gov In another example, docking of 2,6-dichlorobenzyl alcohol with the aryl hydrocarbon receptor resulted in a stable complex with a binding affinity of -4.4 kcal/mol. theaic.org

These studies, even when using biological receptors, provide a chemical blueprint of intermolecular forces. The binding energies and interaction types are fundamental chemical data that are independent of the biological function of the receptor.

Below is an interactive table summarizing binding energies and key interactions for benzyl alcohol analogues from various docking studies.

| Compound/Analogue | Receptor/Target | Binding Energy (kcal/mol) | Key Chemical Interactions |

| Benzyl Alcohol Derivative (2d) | Glucosamine-6-phosphate synthase | -52.8901 | Hydrogen bonding |

| 2,6-Dichlorobenzyl Alcohol | Aryl Hydrocarbon Receptor | -4.4 | Not specified |

| Deltamethrin (reference) | Acetylcholinesterase (AChE) | Not specified | 2 H-bonds (Lys480), pi-sigma (Met351) |

| Benzyl Alcohol | Acetylcholinesterase (AChE) | Not specified | 2 H-bonds (Met309, Lys335) |

| Deltamethrin (reference) | Voltage-sensitive sodium channel (Vssc) | -5.90 | pi-pi (Phe78), H-bond (Lys79) |

| Benzyl Alcohol | Voltage-sensitive sodium channel (Vssc) | -3.79 | Hydrophobic interactions |

Note: The exceptionally low binding energy for derivative 2d is as reported in the source literature and may reflect different computational protocols. dergipark.org.trsemanticscholar.orgresearchgate.net

Rational Design Principles and Derivation of Structure-Reactivity/Property Relationships

Rational design in chemistry leverages the understanding of how a molecule's structure dictates its reactivity and physical properties. Computational chemistry is a cornerstone of this approach, enabling the derivation of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR). These models mathematically correlate molecular descriptors (representing electronic, steric, and hydrophobic properties) with observed chemical reactivity or properties.

For substituted benzyl alcohols, including analogues of this compound, extensive research has established clear links between the nature and position of ring substituents and their reactivity, particularly in oxidation and solvolysis reactions. nih.govniscpr.res.in The electronic effects of substituents are paramount and are often quantified by parameters like the Hammett sigma (σ) constant. nih.gov

Studies on the oxidation of benzyl alcohols have shown that the reaction mechanism and rate are highly dependent on the electronic character of the substituents. niscpr.res.inbibliomed.org The rates of oxidation for para- and meta-substituted benzyl alcohols have been successfully correlated using Charton's triparametric LDR equation, which separates substituent effects into localized (field), delocalized (resonance), and steric components. niscpr.res.in These analyses reveal that the oxidation of para-substituted benzyl alcohols is more influenced by the delocalization (resonance) effect, whereas ortho- and meta-substituted compounds show a greater dependence on the field effect. niscpr.res.inbibliomed.org A positive value for the sensitivity parameter η in these correlations suggests the development of an electron-deficient center in the rate-determining step of the reaction. niscpr.res.in

A QSAR study on the biological response (BR) of substituted benzyl alcohols demonstrated a strong correlation with both the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov The resulting relationship was described by the equation:

log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823 nih.gov

This equation shows that both the hydrophobicity (log Kow) and the electronic effect (σ) of the substituents are critical predictors of the molecule's properties, enhancing the predictability compared to using log Kow alone. nih.gov Such relationships are fundamental to the rational design of molecules with tailored chemical reactivity or specific physical properties.

The table below summarizes key structure-reactivity relationships for substituted benzyl alcohols.

| Reaction/Property | Substituent Effect Studied | Correlation Method/Finding |

| Oxidation | Ortho, meta, and para substitution | Rates correlated with Charton's LDR/LDRS equations. Para-substituents: dominated by resonance effects. Ortho/meta-substituents: dominated by field effects. niscpr.res.in |

| Solvolysis | Mono, di, and tri ring substitution | First-order rate constants vary over 8 orders of magnitude depending on the electronic nature of substituents. nih.gov |

| Biological Response | Alkyl and halogen substitution | QSAR model shows dependence on both hydrophobicity (log Kow) and electronic effects (Hammett σ constant). nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy 3 Chloro Phenyl Methanol

Reactivity of the Hydroxyl Group (e.g., Esterification, Oxidation Reactions)

The primary hydroxyl group in (4-Benzyloxy-3-chloro-phenyl)-methanol is a key site for chemical modification, primarily through esterification and oxidation reactions.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by coupling agents. A related transformation is oxidative esterification, where the alcohol is reacted with another alcohol in the presence of an oxidant, proceeding through an aldehyde intermediate. For instance, benzylic alcohols can undergo oxidative self-esterification or cross-esterification with aliphatic alcohols with high yields under metal-free conditions using oxygen as the oxidant. researchgate.net

Oxidation Reactions: The primary alcohol moiety is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The selective oxidation to the corresponding aldehyde, (4-benzyloxy-3-chloro-benzaldehyde), is a common and valuable transformation. orientjchem.org A variety of reagents have been developed for this purpose.

Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are effective in converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. osti.gov Other chromium (VI) reagents, such as morpholinium chlorochromate and pyrazinium dichromate, also selectively oxidize substituted benzyl (B1604629) alcohols to their respective benzaldehydes. nih.govasianpubs.org The reaction kinetics often show a first-order dependence on both the alcohol and the oxidant. orientjchem.orgnih.gov

Below is a table summarizing the oxidation of various substituted benzyl alcohols, which provides context for the expected reactivity of the title compound.

| Substrate (Substituent) | Oxidant | Solvent | Yield of Aldehyde | Reference |

| Benzyl Alcohol | Morpholinium Chlorochromate | DMSO | Good | nih.gov |

| p-Chlorobenzyl alcohol | Acidified Dichromate | Acetic Acid/Water | >85% | orientjchem.org |

| p-Methoxybenzyl alcohol | Acidified Dichromate | Acetic Acid/Water | >85% | orientjchem.org |

| o-Chlorobenzyl alcohol | CuI/DMAP/TEMPO/O₂ | CH₃CN | 65% | researchgate.net |

Chemical Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for phenols and alcohols due to its general stability under various conditions and the multiple methods available for its removal. researchgate.net In this compound, this group protects a phenolic oxygen. Its cleavage would yield (3-chloro-4-hydroxy-phenyl)-methanol.

Several strategies can be employed for the debenzylation reaction:

Catalytic Hydrogenolysis: This is one of the most common methods for removing benzyl ethers. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). researchgate.net The reaction is usually clean and high-yielding, producing toluene (B28343) as a byproduct. A potential complication for this compound is the concurrent hydrodehalogenation (removal of the chlorine atom) under these reductive conditions. Careful selection of the catalyst and reaction conditions may be necessary to achieve selectivity.

Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or hydrobromic acid (HBr), can cleave benzyl ethers. researchgate.net This method is generally less favorable as it requires harsh conditions that may not be compatible with other functional groups in the molecule.

Oxidative Cleavage: While less common for simple benzyl ethers, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Simple benzyl ethers are more resistant, but cleavage can sometimes be achieved under specific conditions, such as photo-irradiation in the presence of an oxidant. researchgate.netresearchgate.net This approach must be carefully considered, as the primary alcohol in the target molecule is also susceptible to oxidation.

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as boron trichloride (B1173362) (BCl₃) and its complexes, are effective for cleaving benzyl ethers under mild conditions. organic-chemistry.org These reagents can offer good selectivity in the presence of other functional groups.

| Deprotection Method | Reagents | Key Features & Potential Side Reactions | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common. May cause hydrodehalogenation of the aryl chloride. | researchgate.net |

| Oxidative Cleavage | DDQ | Effective for activated ethers (e.g., PMB). May oxidize the primary alcohol. | researchgate.net |

| Strong Acid Cleavage | HBr, TFA | Harsh conditions. May not be compatible with the entire molecule. | researchgate.netacs.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild and selective. Tolerates many other functional groups. | organic-chemistry.org |

Elucidation of Reaction Pathways and Transition States through Computational Methods

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights that complement experimental studies. Methods like Density Functional Theory (DFT) are widely used to map out the potential energy surface of a reaction, identify intermediates, and characterize the structure and energy of transition states. numberanalytics.comnumberanalytics.com

Modeling Oxidation Reactions: DFT calculations can be used to model the oxidation of benzyl alcohols. Such studies can elucidate the mechanism by comparing different potential pathways, for example, whether the reaction proceeds via a hydride abstraction or a hydrogen atom abstraction. researchgate.net Computational models can determine the activation energies (ΔG‡) for each step, helping to identify the rate-determining step. nih.govsaskoer.ca They can also rationalize the effect of substituents; for instance, calculations can quantify how the electron-donating benzyloxy group and the electron-withdrawing chloro group influence the stability of the transition state. researchgate.net

Analyzing SNAr Reactivity: The lack of reactivity of the aryl chloride towards SNAr can be explained computationally. DFT calculations can be performed to determine the activation energy barrier for the nucleophilic attack on the C-Cl bond. nih.gov These calculations would likely confirm a high energy barrier for the formation of the Meisenheimer complex due to the electronic destabilization by the para-benzyloxy group. Furthermore, mapping the electrostatic potential of the molecule can show that the carbon atom attached to the chlorine is not sufficiently electron-deficient to be susceptible to nucleophilic attack. imist.ma

Transient Coordinate Analysis: To gain a deeper understanding of the reaction dynamics, the entire reaction path can be analyzed. The Intrinsic Reaction Coordinate (IRC) is a calculation that follows the path of steepest descent from a transition state down to the reactants and products, confirming the connection between them. smu.edu A more detailed analysis of the reaction coordinate involves examining how the geometry of the reacting species changes along this path. This can reveal "hidden" transition states or intermediates and break down the reaction into distinct phases, such as bond breaking, bond formation, and structural reorganization. smu.edu This type of analysis provides a granular view of the transformation, elucidating the precise sequence of electronic and geometric changes that constitute the reaction mechanism. saskoer.ca For a reaction like the oxidation of the hydroxyl group, this analysis could detail the exact timing of C-H bond cleavage, O-H bond cleavage, and C=O bond formation within the transition state.

Applications of 4 Benzyloxy 3 Chloro Phenyl Methanol in Chemical Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of functional groups in (4-Benzyloxy-3-chloro-phenyl)-methanol makes it an exemplary building block for the construction of complex molecular architectures. The benzyloxy group often serves as a robust protecting group for the phenolic hydroxyl, stable under a variety of reaction conditions, which is crucial in multi-step syntheses. The hydroxymethyl group provides a reactive handle for a wide array of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution reactions.

The chloro substituent on the phenyl ring modifies the electronic nature of the aromatic system, influencing the reactivity of the other functional groups and providing a potential site for cross-coupling reactions. This combination of functionalities allows for a modular and sequential approach to the synthesis of intricate organic molecules. For instance, derivatives of this compound, such as Fmoc-4-benzyloxy-3-chloro-L-phenylalanine, are utilized in peptide synthesis, highlighting the importance of this structural motif in constructing biologically relevant macromolecules.

Table 1: Key Functional Groups of this compound and Their Synthetic Utility

| Functional Group | Position | Role in Synthesis |

| Hydroxymethyl (-CH₂OH) | para to Benzyloxy | Nucleophilic/electrophilic center, precursor to other functional groups. |

| Chloro (-Cl) | meta to Benzyloxy | Modulates electronic properties, site for cross-coupling. |

| Benzyloxy (-OCH₂Ph) | para to Hydroxymethyl | Protecting group, influences steric and electronic environment. |

Role as Intermediates in the Preparation of Specialty Chemicals

This compound serves as a pivotal intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and other biologically active compounds. The structural framework of this molecule is found within more complex structures that exhibit a range of biological activities. For example, the benzyloxy phenyl moiety is a common feature in molecules designed to interact with biological receptors.

The synthesis of various derivatives often begins with the modification of the hydroxymethyl group of this compound. This can involve oxidation to an aldehyde, which can then participate in reactions such as Wittig olefination or reductive amination to build more complex side chains. The chloro- and benzyloxy-substituted phenyl ring can be further functionalized, allowing for the introduction of diverse substituents to fine-tune the properties of the final product.

Table 2: Examples of Transformations of this compound as an Intermediate

| Reaction Type | Reagents | Product Functional Group | Application Area |

| Oxidation | PCC, DMP | Aldehyde (-CHO) | Synthesis of heterocycles, pharmaceuticals |

| Etherification | Alkyl halide, base | Ether (-CH₂OR) | Fine chemicals, materials |

| Esterification | Acyl chloride, acid | Ester (-CH₂OCOR) | Fragrances, plasticizers |

| Halogenation | SOCl₂, PBr₃ | Benzyl (B1604629) halide (-CH₂X) | Further nucleophilic substitution |

Applications in Materials Science (e.g., as precursors for liquid crystals or other functional materials)

The rigid, rod-like structure imparted by the phenyl rings in this compound and its derivatives makes it a promising precursor for the synthesis of functional materials, particularly liquid crystals. mdpi.com The presence of the benzyloxy and chloro groups can influence the mesomorphic properties, such as the temperature range of the liquid crystalline phase and the type of phase formed. mdpi.com The synthesis of liquid crystals often involves the esterification of the hydroxymethyl group with various aromatic carboxylic acids to create elongated molecules with anisotropic properties. nih.gov

Furthermore, the reactivity of the hydroxymethyl group allows for the incorporation of this molecular fragment into polymeric structures, leading to the development of functional polymers with tailored optical, thermal, or electronic properties. The benzyloxy group can also be deprotected to reveal a phenolic hydroxyl group, which can be used for further chemical modifications or to influence the material's properties through hydrogen bonding. The synthesis of bent-shaped molecules, which can exhibit unique liquid crystalline phases, has been explored using structurally related compounds. researchgate.net

Use as Chemical Probes for Investigating Enzyme Activity or Receptor Interactions at a Molecular Level

Substituted benzyl alcohols and their derivatives are valuable tools for studying biological systems at the molecular level. The specific substitution pattern of this compound can be systematically varied to probe the active sites of enzymes or the binding pockets of receptors. By synthesizing a library of analogous compounds with different substituents in place of the chloro or benzyloxy groups, researchers can establish structure-activity relationships (SAR). nih.govnorthwestern.edu

These SAR studies provide insights into the specific interactions, such as hydrogen bonding, hydrophobic interactions, and electronic effects, that govern the binding of a molecule to its biological target. For example, the enzymatic oxidation of substituted benzyl alcohols by alcohol dehydrogenases has been used to understand the electronic requirements of the enzyme's active site. nih.gov The benzyloxy group can mimic larger hydrophobic residues, while the chloro group acts as an electronic probe. Such studies are instrumental in the rational design of more potent and selective enzyme inhibitors or receptor ligands.

Potential Role in Agrochemistry Based on its Chemical Structure and Properties

The chemical structure of this compound suggests its potential for applications in agrochemistry. Benzyl alcohol itself and its derivatives have been investigated for their herbicidal and fungicidal properties. google.comwipo.int The presence of a chlorine atom on the phenyl ring is a common feature in many commercial pesticides, as it can enhance the biological activity and metabolic stability of the compound.

The benzyloxy group can also contribute to the molecule's efficacy and selectivity. By modifying the structure of this compound, it is possible to develop new agrochemicals with improved properties, such as higher potency, broader spectrum of activity, or better environmental profiles. For instance, studies on acetyl substituted benzyl disulfides have shown that chloro-substitution can lead to high fungicidal activity. scispace.comresearchgate.net

Significance as Analytical Standards and for Impurity Profiling in Synthetic Research and Development

In the pharmaceutical and chemical industries, ensuring the purity of synthesized compounds is of utmost importance. This compound can serve as a valuable analytical standard for the identification and quantification of related impurities in drug substances or specialty chemicals. sigmaaldrich.com During the synthesis of more complex molecules where this compound is used as a starting material or is formed as an intermediate, it may persist as an impurity in the final product.

Having a well-characterized standard of this compound allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), to detect and quantify its presence. This is a critical aspect of quality control and is often required by regulatory agencies. Impurity profiling is essential for understanding the synthesis process and ensuring the safety and efficacy of the final product. The presence of specific impurities can sometimes provide clues about the synthetic route used to manufacture a substance. ljmu.ac.uknih.govcore.ac.uk

常见问题

Q. How can the synthesis of (4-Benzyloxy-3-chloro-phenyl)-methanol be optimized to improve yield and purity?

Methodological Answer:

- Protection/Deprotection Strategy : Use benzyl ether protection for phenolic hydroxyl groups to prevent undesired side reactions during synthesis. For example, NaH in THF can efficiently deprotonate phenolic -OH groups for benzylation .

- Catalytic Optimization : Employ palladium-based catalysts (e.g., Pd/C) under hydrogen for selective deprotection of benzyl groups without affecting chloro substituents.

- Reaction Monitoring : Utilize TLC or HPLC to track intermediate formation and optimize reaction time. Evidence from similar syntheses shows that quenching reactions at 0–5°C minimizes byproducts .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or chloroform/methanol). Adjust methanol content (5–20%) to balance resolution and run time, as demonstrated in chromatographic method development .

- Recrystallization : Select solvents with polarity matching the compound’s solubility. For benzyloxy derivatives, ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

- Analytical Validation : Confirm purity via NMR (¹H/¹³C) and HPLC (≥95% purity threshold).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Apply hybrid functionals (e.g., B3LYP) to model exchange-correlation effects, which improve accuracy for thermochemical properties (average deviation ±2.4 kcal/mol for atomization energies) .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and frequency calculations. Include exact-exchange terms to account for electron delocalization in the benzyloxy group .

- Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The chloro substituent’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward the methanol group.

Q. What methodological approaches resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Validation Protocol :

- Step 1 : Compare experimental IR/NMR with DFT-predicted spectra. Discrepancies may arise from solvent effects (e.g., chloroform vs. gas-phase calculations).

- Step 2 : Re-optimize geometry using polarizable continuum models (PCM) to simulate solvent interactions .

- Step 3 : Cross-check with alternative functionals (e.g., M06-2X for noncovalent interactions) .

- Case Study : If computed ¹³C NMR shifts deviate >3 ppm, reassess the protonation state or tautomeric forms of intermediates .

Q. How can single-crystal X-ray diffraction elucidate noncovalent interactions in this compound?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane. Ensure crystal quality (R factor <0.05) for accurate data .

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O, Cl···π) to identify packing motifs. For example, benzyloxy groups often engage in van der Waals interactions, while chloro substituents influence torsion angles (e.g., C13–C14–C15–O2 = 40.4°) .

- Torsion Angle Impact : Use Mercury software to visualize how steric hindrance from the chloro group affects molecular conformation .

Q. What strategies mitigate competing side reactions during functionalization of the methanol group?

Methodological Answer:

- Selective Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize -CH₂OH to -COOH while preserving benzyloxy and chloro groups. Monitor pH to avoid over-oxidation .

- Protection Alternatives : Replace benzyl with tert-butyldimethylsilyl (TBS) groups for acid-sensitive reactions. TBS ethers resist hydrolysis under mild acidic conditions .

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor primary alcohol activation over aryl chloride substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。